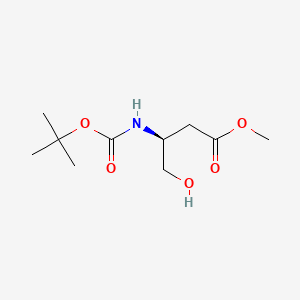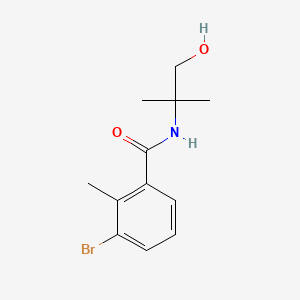
3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide (3-BrN-HDE-MBA) is a small molecule with a molecular weight of 280.29 g/mol. It has been studied for its potential applications in organic synthesis, scientific research, and drug development. The aim of
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide involves the introduction of a bromine atom and a hydroxyl group onto a benzene ring, followed by the addition of an amide functional group. The synthesis will be carried out in a stepwise manner, with each step being optimized for yield and purity.
Starting Materials
2-methylbenzoic acid, 2-bromo-2-methylpropane, sodium hydroxide, thionyl chloride, N,N-dimethylformamide, N,N-diisopropylethylamine, hydroxylamine hydrochloride, triethylamine, acetic anhydride, ammonium chloride
Reaction
Step 1: 2-methylbenzoic acid is converted to its acid chloride using thionyl chloride and then treated with N,N-dimethylformamide and N,N-diisopropylethylamine to produce 2-methyl-N,N-dimethylbenzamide., Step 2: 2-bromo-2-methylpropane is reacted with sodium hydroxide to produce 2-methyl-2-propoxide., Step 3: The propoxide is then reacted with 2-methyl-N,N-dimethylbenzamide to produce 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide., Step 4: Hydroxylamine hydrochloride is reacted with triethylamine to produce triethylamine hydrochloride and free hydroxylamine. The hydroxylamine is then reacted with acetic anhydride to produce N-acetylhydroxylamine., Step 5: N-acetylhydroxylamine is reacted with 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide to produce the final product, 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide and acetic acid., Step 6: The product is purified using recrystallization and characterized using various spectroscopic techniques.
Mécanisme D'action
The mechanism of action of 3-BrN-HDE-MBA is not yet fully understood. However, it is believed that the molecule binds to certain receptors in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects. Additionally, 3-BrN-HDE-MBA has been shown to interact with certain enzymes, which may be responsible for its effects.
Effets Biochimiques Et Physiologiques
3-BrN-HDE-MBA has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell growth and differentiation. Additionally, 3-BrN-HDE-MBA has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Furthermore, 3-BrN-HDE-MBA has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-BrN-HDE-MBA has several advantages for use in laboratory experiments. It is a small molecule with a low molecular weight, which makes it easy to synthesize and handle. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. Furthermore, it is relatively non-toxic, which makes it safe to use in laboratory experiments.
However, there are also some limitations to the use of 3-BrN-HDE-MBA in laboratory experiments. One of the major limitations is the lack of detailed knowledge about the mechanism of action of the molecule, which makes it difficult to use in targeted experiments. Additionally, 3-BrN-HDE-MBA is not very water-soluble, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-BrN-HDE-MBA. One potential direction is the use of the molecule in drug development, as it has been shown to have a variety of biochemical and physiological effects. Additionally, 3-BrN-HDE-MBA could be used in the synthesis of other compounds, as it has been used as a building block for the synthesis of various other compounds. Furthermore, 3-BrN-HDE-MBA could be used in the development of new catalysts or reagents, as it has been studied
Applications De Recherche Scientifique
3-BrN-HDE-MBA has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide-N-oxide, which has been studied for its potential applications in drug development. Additionally, 3-BrN-HDE-MBA has been used as a building block for the synthesis of various other compounds, such as 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamides, which have been studied for their potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-9(5-4-6-10(8)13)11(16)14-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFUUIWCCMFTPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/no-structure.png)
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
![6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one](/img/structure/B565851.png)
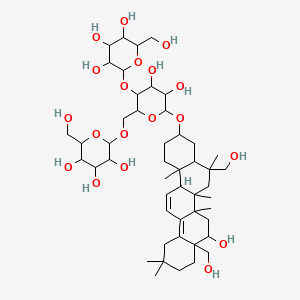
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)
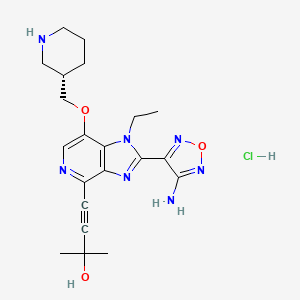
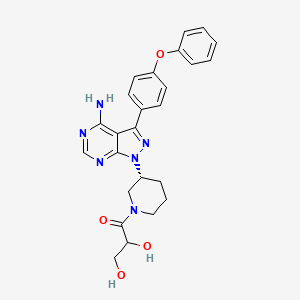
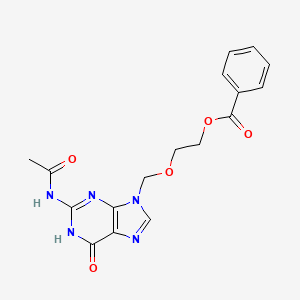
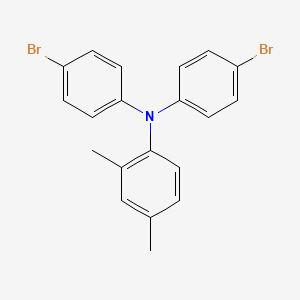
![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)
